

Technical Support Center: Decomposition of Formyl Fluoride (HFCO)

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Compound of Interest

Compound Name: *Formyl fluoride*

Cat. No.: *B8784065*

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Welcome to the technical support center for the experimental study of **formyl fluoride** decomposition. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the decomposition of HFCO to hydrogen fluoride (HF) and carbon monoxide (CO).

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for **formyl fluoride** (HFCO) at or near room temperature?

A1: The primary decomposition pathway for **formyl fluoride** at or near room temperature is the unimolecular elimination of hydrogen fluoride (HF) to produce carbon monoxide (CO).^[1] This reaction is known to be autocatalytic, meaning the HF product can catalyze further decomposition.^[1]

Q2: What are the main competing reaction channels when studying the decomposition of HFCO?

A2: Besides the unimolecular decomposition to HF and CO, other competing channels, particularly under photochemical conditions, include the cleavage of the C-H and C-F bonds.^[2] ^[3] These photodissociation pathways lead to the formation of radical species:

- $\text{HFCO} \rightarrow \text{H} + \text{FCO}$

- $\text{HFCO} \rightarrow \text{F} + \text{HCO}$

The relative importance of these channels is dependent on the excitation wavelength and energy provided to the molecule.[\[4\]](#)[\[5\]](#)

Q3: How can I store **formyl fluoride** to prevent premature decomposition?

A3: Due to its sensitivity and autocatalytic decomposition, **formyl fluoride** should be handled at low temperatures.[\[1\]](#) For storage, it is often kept over anhydrous alkali metal fluorides, such as potassium fluoride (KF), which serves to absorb any HF produced, thereby inhibiting the autocatalytic process.[\[1\]](#)

Q4: What are some common experimental techniques used to study HFCO decomposition?

A4: A variety of experimental techniques have been successfully employed to investigate the decomposition dynamics of HFCO. These include:

- Photodissociation in rare gas matrices: This involves isolating HFCO in an inert gas matrix (e.g., Ar, Kr, Xe) at low temperatures and inducing dissociation with UV light, followed by analysis of the products using infrared absorption spectroscopy.[\[2\]](#)
- Photofragment translational spectroscopy: This technique is used to measure the kinetic energy released into the photofragments, providing information on bond dissociation energies and energy partitioning.[\[4\]](#)
- Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Multiphoton Ionization (REMPI): These methods are used to probe the quantum state distributions of the fragments, offering insights into the dissociation dynamics.[\[5\]](#)
- Infrared Multiphoton Decomposition (IRMPD): This technique uses a high-power infrared laser to vibrationally excite the molecule, leading to decomposition.[\[6\]](#)
- Shock wave studies: Thermal decomposition can be studied at high temperatures by passing a shock wave through a gaseous sample of HFCO.[\[6\]](#)

Troubleshooting Guide

Issue 1: Non-reproducible reaction rates in thermal decomposition experiments.

- Possible Cause: The autocatalytic nature of the $\text{HFCO} \rightarrow \text{HF} + \text{CO}$ reaction can lead to variable induction periods and reaction rates.^[1] The presence of trace amounts of HF can significantly accelerate the decomposition.
- Troubleshooting Steps:
 - Ensure the purity of the initial HFCO sample. Consider purification methods to remove any pre-existing HF.
 - Passivate the reaction vessel walls to minimize surface-catalyzed reactions.
 - Consider adding an HF scavenger, such as an anhydrous alkali metal fluoride, if the goal is to study the uncatalyzed thermal decomposition.^[1]
 - Precisely control the temperature, as the reaction rate is highly sensitive to temperature changes.

Issue 2: Unexpected products observed in photodissociation experiments.

- Possible Cause: The excitation wavelength and power can influence the branching ratios between different dissociation channels ($\text{HF} + \text{CO}$, $\text{H} + \text{FCO}$, $\text{F} + \text{HCO}$).^{[4][5]} Secondary reactions of the initial photoproducts can also lead to other species.
- Troubleshooting Steps:
 - Carefully calibrate and control the wavelength of the light source.
 - Vary the laser fluence to check for multiphoton absorption effects.
 - Use a jet-cooled molecular beam to reduce the internal energy of the parent HFCO molecules, which can lead to cleaner dissociation dynamics.^[4]
 - Employ techniques that can detect radical species to confirm the presence of H, F, FCO, or HCO.

Issue 3: Difficulty in isolating and analyzing the FCO radical intermediate.

- Possible Cause: The FCO radical is a transient species and can be highly reactive.

- Troubleshooting Steps:
 - Utilize a sensitive and time-resolved detection method, such as photoionization mass spectrometry.
 - Conduct the experiment under low-pressure conditions to reduce collisional deactivation or reaction of the FCO radical.
 - Consider using matrix isolation techniques to trap and stabilize the FCO radical for spectroscopic analysis.[\[2\]](#)

Quantitative Data

The following tables summarize key quantitative data related to the decomposition of **formyl fluoride**.

Table 1: Bond Dissociation Energies and Reaction Barriers

Parameter	Value	Method	Reference
D ₀ [H–C(O)F]	34950 ± 20 cm ⁻¹	H (Rydberg) atom photofragment translational spectroscopy	[4]
Activation Barrier (HFCO → H + FCO)	96.2 kJ mol ⁻¹	Ab initio molecular orbital calculations (MP4SDQ/6- 311++G(2d,p)//MP4S DQ/6-311G(d,p))	[3]
Activation Barrier (HFCO → F + HCO)	121.3 kJ mol ⁻¹	Ab initio molecular orbital calculations (MP4SDQ/6- 311++G(2d,p)//MP4S DQ/6-311G(d,p))	[3]
Barrier Height (HFCO → HF + CO)	43.2 kcal/mol	Theoretical (PMP4SDTQ/6- 311++G(d,p)//MP2/6- 311G(d,p))	[7][8]
Barrier Height (HFCO → HF + CO)	46.9 kcal/mol	Theoretical (MP4(SDTQ)/6- 311G**//MP2/6-31G*)	[7][8]
Experimental Barrier for Dissociation	49 ± 4 kcal/mol	From unimolecular dissociation rates	[6]
Experimental Barrier from Shock Waves	43 kcal/mol	Thermal decomposition in shock waves	[6]

Table 2: Structural Parameters of **Formyl Fluoride**

Parameter	C-O distance	C-F distance	C-H distance
Experimental Value	1.181 Å	1.338 Å	1.095 Å
Theoretical (DZV basis set)	1.19 Å	1.37 Å	1.07 Å
Data from reference[9].			

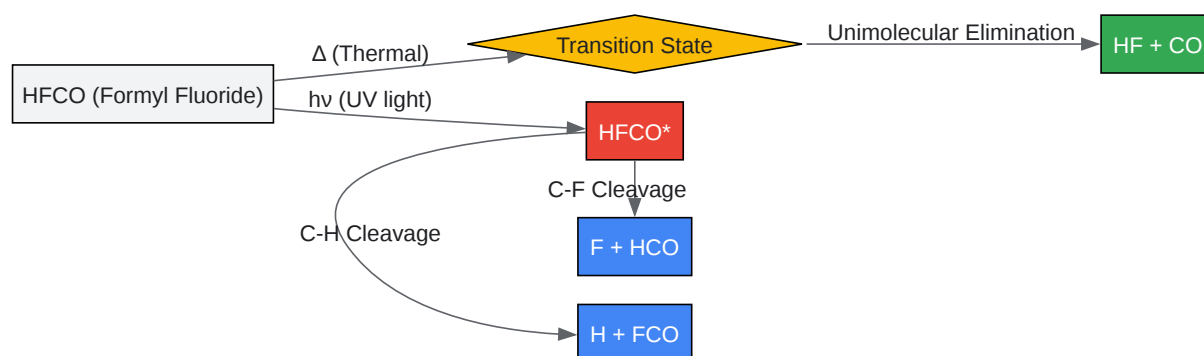
Experimental Protocols

Protocol 1: Photodissociation of **Formyl Fluoride** in a Rare Gas Matrix

This protocol is based on the methodology described by Ahokas et al.[2]

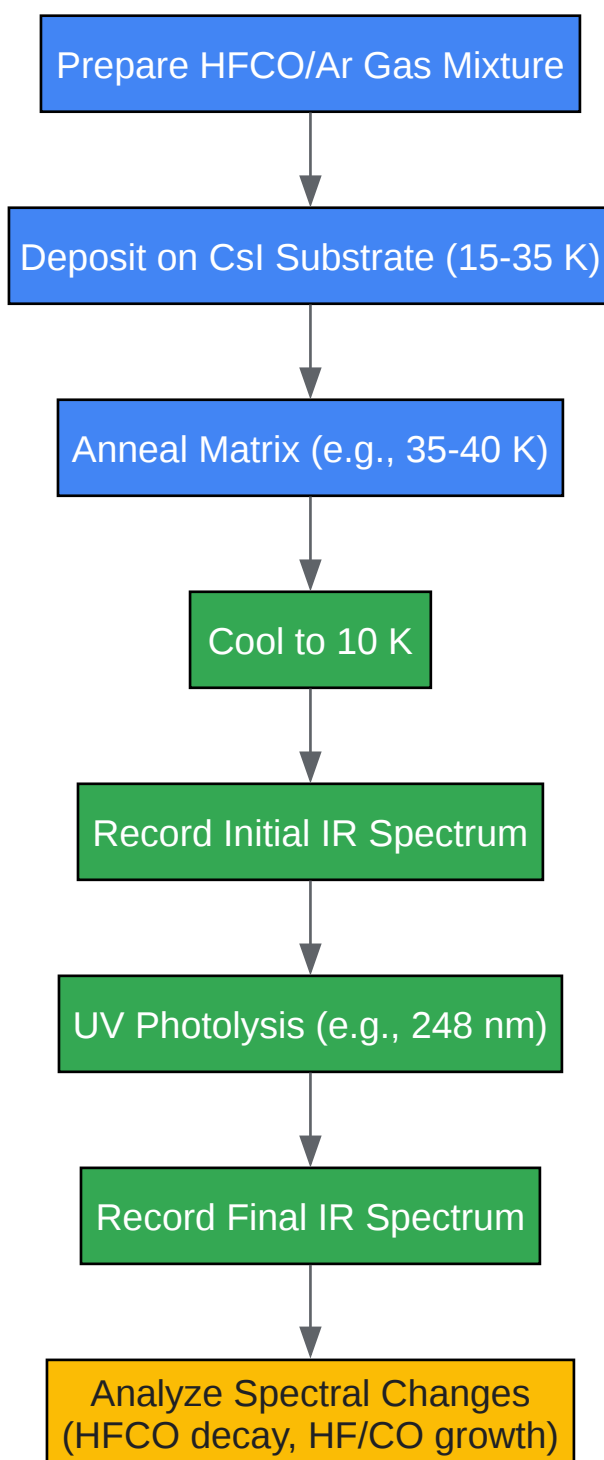
- **Sample Preparation:** Prepare a gas mixture of **formyl fluoride** and a rare gas (e.g., Argon, 99.9999% purity) in a vacuum line. The typical mixing ratio is 1:1000 (HFCO:Ar).
- **Matrix Deposition:** Deposit the gas mixture onto a low-temperature CsI substrate attached to the cold finger of a closed-cycle helium cryostat. Maintain the substrate temperature at 15-35 K during deposition. The deposition rate is typically around 0.06 mmol/min.
- **Annealing:** After deposition, anneal the matrix at a suitable temperature (e.g., 35-40 K for Ar) to stabilize the matrix structure.
- **Spectroscopic Measurement:** Cool the matrix to 10 K and record the infrared absorption spectrum of the isolated HFCO molecules.
- **Photolysis:** Irradiate the matrix with a UV light source (e.g., an excimer laser at 248 nm or 193 nm).
- **Product Analysis:** Record the infrared absorption spectra at various time intervals during photolysis to monitor the disappearance of HFCO and the appearance of products such as HF and CO, as well as any complexes (e.g., CO-HF).

Visualizations



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Caption: Decomposition pathways of **formyl fluoride**.



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Caption: Workflow for matrix isolation photodissociation experiments.

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